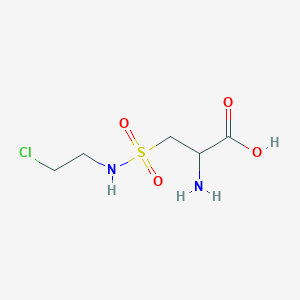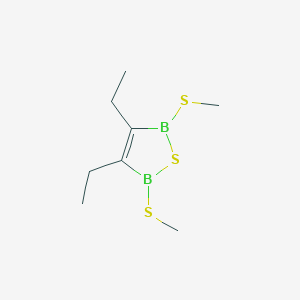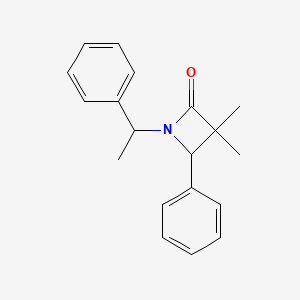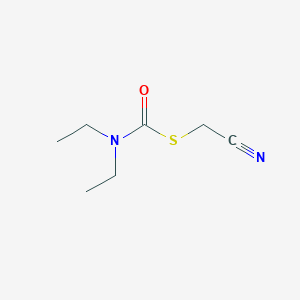
S-(Cyanomethyl) diethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Cyanomethyl) diethylcarbamothioate: is an organic compound that contains a cyanomethyl group attached to a diethylcarbamothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Cyanomethyl) diethylcarbamothioate typically involves the reaction of diethylcarbamothioic acid with cyanomethylating agents. One common method is the reaction of diethylcarbamothioic acid with bromoacetonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: S-(Cyanomethyl) diethylcarbamothioate can undergo various chemical reactions, including:
Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Cyclization Products: Cyclization can result in the formation of heterocyclic compounds such as oxindoles.
Scientific Research Applications
Chemistry: S-(Cyanomethyl) diethylcarbamothioate is used as a building block in organic synthesis. It can be used to introduce cyanomethyl groups into various substrates, which can then be further functionalized to create complex molecules .
Biology and Medicine: It can be used to create bioactive molecules with potential therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of S-(Cyanomethyl) diethylcarbamothioate involves its ability to act as a nucleophile or electrophile in chemical reactions. The cyanomethyl group can participate in nucleophilic substitution reactions, while the diethylcarbamothioate moiety can stabilize reaction intermediates. The compound’s reactivity is influenced by the electronic properties of the cyanomethyl and diethylcarbamothioate groups .
Comparison with Similar Compounds
S-(Cyanomethyl) N,N-dimethyl dithiocarbamate: This compound is similar in structure but contains a dimethyl group instead of a diethyl group.
S-(Cyanomethyl) O-ethyl carbodithionate: This compound has an O-ethyl group instead of a diethylcarbamothioate moiety.
Uniqueness: S-(Cyanomethyl) diethylcarbamothioate is unique due to its specific combination of the cyanomethyl and diethylcarbamothioate groups. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical reactions .
Properties
CAS No. |
65350-95-0 |
|---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
S-(cyanomethyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C7H12N2OS/c1-3-9(4-2)7(10)11-6-5-8/h3-4,6H2,1-2H3 |
InChI Key |
KHKRRJPERNGDGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



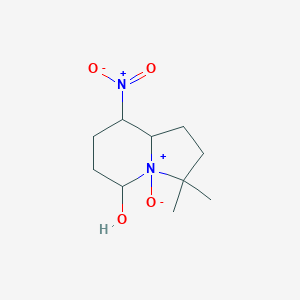
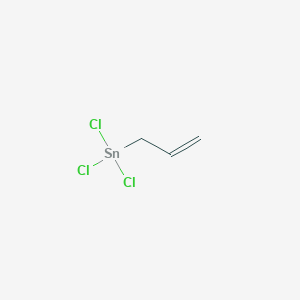
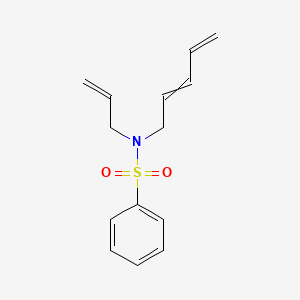
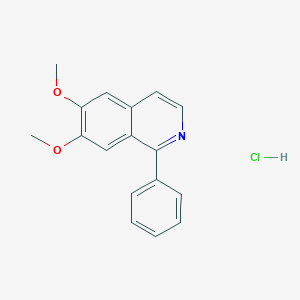
![N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14494344.png)
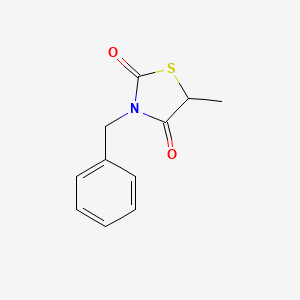
![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)

![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
